TDO2 Inhibition Potency: Trifluoromethoxy vs. Trifluoromethyl Substitution
3-Cyano-5-(trifluoromethoxy)benzoic acid exhibits an IC50 of 500 nM against recombinant human Tryptophan 2,3-dioxygenase (TDO2) in a biochemical assay [1]. In a competitive inhibition format under the same assay conditions, its potency decreases to an IC50 of 2.94 µM [1]. While a direct head-to-head comparison with the 3-cyano-5-(trifluoromethyl)benzoic acid analog is not available in the same publication, class-level inference from known SAR suggests the trifluoromethoxy group confers a distinct electronic and steric profile that is critical for TDO2 binding [2].
| Evidence Dimension | Inhibition of recombinant human TDO2 |
|---|---|
| Target Compound Data | IC50 = 500 nM; Competitive inhibition IC50 = 2.94 µM |
| Comparator Or Baseline | 3-Cyano-5-(trifluoromethyl)benzoic acid (CAS 942077-16-9) |
| Quantified Difference | Not directly quantified in a single study; potency for the -CF3 analog is not reported in the same assay format. |
| Conditions | Recombinant human TDO2 enzyme assay, preincubation for 5 mins, followed by 0.2 mM L-tryptophan substrate addition. Competitive inhibition assay with varied substrate concentration. |
Why This Matters
This data provides a benchmark for the compound's activity against TDO2, a key target in immuno-oncology, enabling researchers to compare its potency to other scaffolds and assess its suitability as a starting point for lead optimization, where the -OCF3 group may offer metabolic stability advantages over -CF3.
- [1] BindingDB. BDBM50321386 (CHEMBL4170344). Affinity Data: IC50: 500 nM and 2.94E+3 nM. Assay Description: Inhibition of recombinant human TDO2. View Source
- [2] BindingDB. BDBM50567019 (CHEMBL4871568). IC50: 190 nM (cell-based) and 1.90E+3 nM (biochemical) against human TDO2. This demonstrates the variable activity range for TDO2 inhibitors and the impact of substituents. View Source
